4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide
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Overview
Description
4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide typically involves the condensation of 4-(1H-indol-2-yl)butanoic acid with 3,4,5-trimethoxybenzaldehyde in the presence of a suitable condensing agent. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting Schiff base is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems could enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The Schiff base can be reduced to form the corresponding amine.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3) and specific conditions depending on the substituent being introduced.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of 4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide involves its interaction with specific molecular targets. The indole moiety can bind to various enzymes and receptors, modulating their activity. The Schiff base structure allows for potential interactions with nucleophiles, leading to the formation of covalent bonds with biological macromolecules. These interactions can result in the modulation of signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: Known for their non-competitive α-glucosidase inhibitory activity.
2-(1H-indol-3-yl)acetonitrile derivatives: Studied for their optical and thermal properties.
3-(indol-2-yl)quinoxalin-2(1H)-ones: Synthesized for their bioactive properties.
Uniqueness
4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide is unique due to its specific combination of an indole moiety and a Schiff base structure. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
IUPAC Name |
4-(1H-indol-2-yl)-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4/c1-27-19-11-15(12-20(28-2)22(19)29-3)14-23-25-21(26)10-6-8-17-13-16-7-4-5-9-18(16)24-17/h4-5,7,9,11-14,24H,6,8,10H2,1-3H3,(H,25,26)/b23-14+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PONQIOYPMQDXBW-OEAKJJBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CCCC2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CCCC2=CC3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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